Welcome to the BenchChem Online Store!
molecular formula C12H15ClN2 B8603189 6-Chlorospiro[indoline-3,4'-piperidine]

6-Chlorospiro[indoline-3,4'-piperidine]

Cat. No. B8603189
M. Wt: 222.71 g/mol
InChI Key: QASQEQURBCSOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431590B2

Procedure details

HCl (4.0 N in dioxane, 10 mL, 40 mmol, 7.1 equiv) was added to a solution of 1,1-dimethylethyl 4-(4-chloro-2-fluorophenyl)-4-cyano-1-piperidinecarboxylate (1.9 g, 5.6 mmol, 1 equiv) in 1,4-dioxane (25 mL) at 23° C. The resulting solution was warmed to 45° C. and stirred for 1 hour (white precipitation formed). The suspension was concentrated to afford 4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile as a pale-yellow solid. EtOH (1.6 mL, 38.1 mmol, 6.8 equiv) was slowly added to a suspension of lithium aluminium hydride (LAH) (1.15 g, 30.3 mmol, 5.4 equiv) in glyme (16 mL) at 0° C. The resulting suspension was heated to reflux and stirred for 5 min. A suspension of the newly prepared 4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile in glyme (10 mL) was added in portions. The resulting brown suspension was refluxed for 1 h, then cooled to 0° C. Water (8 mL) was added slowly at 0° C. and the resulting suspension was warmed to room temperature and stirred for 30 min. The suspension was filtered through Celite pad and the solid was rinsed with CH2Cl2 (200 mL). The filtrate was dried over anhydrous potassium carbonate. The dried solution was concentrated. The residue was purified by reverse phase C18 column to afford 6-chloro-1,2-dihydrospiro[indole-3,4′-piperidine] as a white powder (1.2 g, 5.4 mmol, 96%). MS (ES) m/e 223 [M+H]+.
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCO.[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:23]#[N:24])[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)=[C:13](F)[CH:12]=1.O>C(COC)OC>[Cl:10][C:11]1[CH:16]=[C:15]2[NH:24][CH2:23][C:17]3([CH2:22][CH2:21][NH:20][CH2:19][CH2:18]3)[C:14]2=[CH:13][CH:12]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.6 mL
Type
reactant
Smiles
CCO
Name
Quantity
1.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
16 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1(CCNCC1)C#N)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was added in portions
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown suspension was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite pad
WASH
Type
WASH
Details
the solid was rinsed with CH2Cl2 (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase C18 column

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C2C(=C1)NCC21CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.4 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.